Molecular Weight and LogP Shift vs. Unprotected Analog
2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid exhibits a 61% higher molecular weight and a logP shift of +3.6 units compared to unprotected isoindoline-5-carboxylic acid, reflecting the impact of Boc protection on physicochemical properties [1][2]. This altered profile enhances compatibility with organic solvents and influences chromatographic behavior, which are critical considerations for purification and formulation workflows.
| Evidence Dimension | Physicochemical Property Comparison |
|---|---|
| Target Compound Data | Molecular Weight: 263.29 g/mol; XLogP3-AA: 1.7 |
| Comparator Or Baseline | Isoindoline-5-carboxylic acid (unprotected): Molecular Weight: 163.17 g/mol; XLogP3-AA: -1.9 |
| Quantified Difference | Molecular weight increase of 100.12 g/mol (+61.4%); XLogP3-AA difference of 3.6 units |
| Conditions | Computed properties using PubChem 2025.04.14 release and XLogP3 3.0 [1][2] |
Why This Matters
These physicochemical disparities directly impact solubility, membrane permeability, and chromatographic retention time, meaning that substituting the unprotected isoindoline will alter critical experimental outcomes in synthetic and analytical workflows.
- [1] PubChem. 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. CID 16450143. https://pubchem.ncbi.nlm.nih.gov/compound/16450143 View Source
- [2] PubChem. Isoindoline-5-carboxylic acid. CID 21222211. https://pubchem.ncbi.nlm.nih.gov/compound/21222211 View Source
